D-Lysine
Description
D-Lysine, the dextrorotatory enantiomer of lysine, is a non-proteinogenic amino acid with significant applications in pharmaceuticals and biotechnology. Its molecular formula is C₆H₁₄N₂O₂ (molecular weight: 146.19 g/mol) . Unlike L-lysine, which is essential for protein synthesis, this compound is primarily utilized in synthesizing peptide-based drugs, such as luteinizing-hormone-releasing hormone analogs, and as a chiral building block for polylysine drug carriers . Industrially, this compound is produced via enzymatic cascades involving lysine racemase and decarboxylase, achieving enantiomeric excess (ee) ≥99% and yields up to 48.8% from L-lysine substrates .
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKERNSBIXSRK-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26853-89-4 | |
| Record name | D-Lysine, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26853-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4074986 | |
| Record name | D-Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
310.00 to 312.00 °C. @ 760.00 mm Hg | |
| Record name | D-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
923-27-3, 26853-89-4 | |
| Record name | D-Lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Lysine, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026853894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Lysine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03252 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | D-LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HQ6U6424Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | D-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218.00 °C. @ 760.00 mm Hg | |
| Record name | D-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Fractionation via Diastereomeric Salt Formation
DL-Lysine hydrochloride is first treated with L-(-)-camphorsulfonic acid under controlled conditions to form diastereomeric salts. Key parameters include:
-
Mass ratios : Water ︰ L-(-)-camphorsulfonic acid ︰ DL-Lys HCl = 6–7 ︰ 0.7–0.8 ︰ 0.9–1.
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Temperature : Heating to 80–90°C for dissolution, followed by cooling to 5–10°C to precipitate L-(-)-camphorsulfonic acid-D-lysine salt.
-
Washing : Solid residues are purified with 70–80% ethanol to remove residual L-isomer.
Desalination and Refining
The isolated this compound-camphorsulfonic acid complex is dissolved in water, and the resolving agent is removed via ion-exchange resins (e.g., Hydrogen 732 resin). Subsequent refining involves pH adjustment to 3–4 using hydrochloric acid, decolorization with activated carbon, and crystallization to yield this compound hydrochloride.
Table 1: Exemplary Yields from Patent
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| DL-Lys HCl Synthesis | L-Lys HCl, salicylaldehyde | 95–105°C, 6–8h | 97 |
| Fractionation | Camphorsulfonic acid | 80–90°C → 5–10°C | 85–90 |
| Refining | HCl, activated carbon | pH 3–4, 45–55°C | 95 |
This method achieves >99% enantiomeric excess (e.e.) but requires extensive solvent use and generates stoichiometric waste from resolving agents.
Biological Production via Enzymatic Conversion
Two-Strain Coupled System
A novel two-step enzymatic process converts L-lysine to this compound using a coupled microbial system:
-
Racemization : L-lysine is racemized to DL-lysine via a lysine racemase.
-
Resolution : D-amino acid oxidase selectively oxidizes L-lysine, leaving this compound intact.
Optimized conditions include:
-
pH : 7.5–8.0 for racemase activity.
-
Temperature : 30–37°C for enzyme stability.
-
Cofactors : NAD+ regeneration systems enhance oxidase efficiency.
This method achieves 95–98% e.e. but faces challenges in enzyme stability and substrate inhibition.
Engineered D-Amino Acid Dehydrogenase
Recent advances involve engineered enzymes like D-amino acid dehydrogenase , which catalyzes the reductive amination of 2-keto-6-aminocaproic acid to this compound. Key modifications include:
Table 2: Performance of Engineered Dehydrogenase
| Substrate | (mM) | (s⁻¹) | e.e. (%) |
|---|---|---|---|
| 2-Keto-6-aminocaproate | 2.5 ± 0.3 | 15.2 ± 1.1 | >99 |
This biocatalytic route offers >99% e.e. and avoids racemic mixtures, though substrate availability limits industrial adoption.
Comparative Analysis of Preparation Methods
Yield and Enantiomeric Excess
| Method | Yield (%) | e.e. (%) | Scalability |
|---|---|---|---|
| Chemical Resolution | 85–95 | >99 | High (kg-scale) |
| Two-Strain System | 70–80 | 95–98 | Moderate |
| Engineered Dehydrogenase | 90–95 | >99 | Low (lab-scale) |
Chemical Reactions Analysis
Types of Reactions
D-Lysine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert this compound derivatives to their respective amines.
Substitution: this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled pH, temperature, and solvent systems to ensure high selectivity and yield .
Major Products
Major products formed from this compound reactions include keto acids, amines, and substituted lysine derivatives. These products have applications in pharmaceuticals, agrochemicals, and material sciences .
Scientific Research Applications
Overview
D-lysine has been studied for its incorporation into antimicrobial peptides (AMPs) to enhance their selectivity and reduce toxicity to eukaryotic cells. Research indicates that substituting this compound for L-lysine in AMPs can lead to significant improvements in antimicrobial efficacy while minimizing cytotoxic effects.
Key Findings
- Substitution Effects : Studies on a hybrid AMP (CM15) showed that introducing this compound residues decreased toxicity towards human erythrocytes and macrophages while maintaining antimicrobial activity against Staphylococcus aureus .
- Mechanism : The introduction of this compound disrupts the secondary structure of AMPs, reducing their helical content, which correlates with decreased cytotoxicity .
Data Table: Antimicrobial Activity Comparison
| Peptide Variant | Antimicrobial Activity | Cytotoxicity (Human Cells) | Helical Content (%) |
|---|---|---|---|
| CM15 | High | Moderate | 85 |
| D-Lys CM15 | Moderate | Low | 60 |
Overview
This compound has shown potential in preventing non-enzymatic glycation of proteins, a process implicated in various diseases such as diabetes.
Key Findings
- In vitro studies demonstrated that this compound significantly reduced the formation of ketoamines when incubated with albumin and glucose. Higher concentrations of this compound correlated with a greater reduction in glycation .
- The effective inhibition suggests possible therapeutic applications for this compound in managing complications associated with diabetes and aging.
Data Table: Glycation Inhibition Results
| This compound Concentration (mmol/L) | Ketoamine Formation (mg/dL) |
|---|---|
| 0 | Baseline |
| 0.25 | Decreased |
| 0.5 | Decreased |
| 1.0 | Significantly Decreased |
| 2.0 | Maximal Decrease |
Overview
Recent studies indicate that this compound plays a role in epigenetic modifications, particularly in histone methylation processes.
Key Findings
- Research revealed that Nε-methyl lysine binding proteins preferentially accept this compound residues, suggesting a potential role for this compound in regulating gene expression through epigenetic mechanisms .
- The interaction between this compound and epigenetic modifiers could open new avenues for understanding gene regulation and developing therapeutic strategies targeting epigenetic changes.
Overview
This compound has been investigated for its potential therapeutic effects, particularly in the context of viral infections such as herpes simplex virus (HSV).
Key Findings
- Clinical trials have explored the efficacy of oral lysine supplementation in reducing the recurrence of HSV lesions. Results indicated a significant reduction in ulcer recurrence among participants receiving lysine compared to placebo .
Data Table: HSV Recurrence Study Results
| Group | Ulcer Recurrence (%) | Perceived Success Rate (Scale 1-10) |
|---|---|---|
| Lysine Group | 37.5 | 7.5 ± 1.4 |
| Placebo Group | 85.8 | 3.8 ± 2.0 |
Mechanism of Action
D-Lysine exerts its effects through various molecular mechanisms:
Enzyme Interaction: This compound can act as a substrate or inhibitor for specific enzymes, such as lysine racemase and decarboxylase.
Protein Modification: It can be incorporated into proteins, affecting their structure and function.
Cellular Pathways: This compound influences cellular pathways involved in protein synthesis, metabolism, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
D-Lysine vs. L-Lysine
- Biosynthesis & Catabolism: L-Lysine is synthesized via the diaminopimelate (DAP) pathway in bacteria and plants, whereas this compound is typically derived from L-lysine through enzymatic racemization . Catabolically, L-lysine is degraded via the saccharopine pathway in eukaryotes, while this compound follows a distinct route involving deamination by this compound aminotransferase to form Δ¹-piperidine-2-carboxylate, which is further reduced to L-pipecolate .
- Biological Utilization :
L-Lysine is efficiently absorbed and incorporated into proteins, whereas this compound is poorly metabolized in humans due to stereospecific enzyme preferences . However, this compound reduces renal uptake of radiopharmaceuticals (e.g., ¹¹¹In-DTPA-octreotide) by 65% without affecting receptor-positive organs, unlike L-lysine, which impacts pancreatic and adrenal uptake .
| Property | This compound | L-Lysine |
|---|---|---|
| Enzymatic Production | Racemase + decarboxylase cascade | Microbial fermentation (Corynebacterium) |
| Catabolic Pathway | Δ¹-Piperidine-2-carboxylate → L-pipecolate | Saccharopine pathway |
| Bioavailability | Low absorption | High (Essential amino acid) |
| Applications | Radiopharmaceuticals, antimicrobial peptides | Protein synthesis, animal feed |
This compound vs. Other D-Amino Acids
- D-Methionine & D-Tryptophan: These D-amino acids are used in peptide synthesis but lack this compound’s role in stress resistance. For example, this compound catabolism in Pseudomonas putida enhances osmotic stress tolerance via pipecolate conversion to α-aminoadipate semialdehyde (AASA), a pathway absent in most D-amino acids .
- D-Proline :
Both this compound and D-proline are metabolized to L-pipecolate in bacteria, but D-proline uses Δ¹-pyrroline-2-carboxylate reductase, an enzyme distinct from this compound’s Δ¹-piperidine-2-carboxylate reductase .
Structural Analogues
- Fluorogenic this compound (Rf420DL): Modified with a tetrahydroquinoline rotor, Rf420DL enables real-time monitoring of peptidoglycan biosynthesis, a unique application compared to unmodified this compound .
Biocatalytic Production
The two-enzyme cascade (lyase racemase + decarboxylase) achieves 750.7 mmol/L this compound from 1710 mmol/L L-lysine with 48.8% yield, outperforming chemical racemization in efficiency and enantiopurity . Substrate inhibition is absent even at high L-lysine concentrations (up to 1710 mmol/L) .
Therapeutic and Industrial Use
- Antimicrobial Peptides :
this compound substitution in peptides like phylloseptin-PT enhances proteolytic stability and cationicity, improving antibacterial efficacy . - Surfactants :
D-Glucose-templated this compound derivatives exhibit superior emulsifying properties compared to L-lysine analogues, demonstrating enhanced chemical diversity .
Chiral Recognition
A binaphthyl amine fluorescent probe selectively binds L-lysine via hydrogen bonding and steric effects, with minimal reactivity to this compound, enabling precise chiral discrimination .
Biological Activity
D-Lysine, a stereoisomer of the amino acid L-lysine, has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-glycation applications. This article synthesizes findings from various studies to explore the biological activity of this compound, including its effects on antimicrobial peptides, glycation processes, and potential therapeutic applications.
Antimicrobial Activity
This compound has been shown to modify the biological activity of antimicrobial peptides (AMPs). Research indicates that substituting L-lysine with this compound in peptides can enhance their selectivity against microbial cells while reducing toxicity to eukaryotic cells.
Case Study: CM15 Peptide Modifications
A study evaluated the effects of this compound substitutions on a 15-residue hybrid AMP (CM15), which incorporates elements from cecropin A and melittin. The findings revealed that:
- Antimicrobial Activity : this compound substitutions led to moderate decreases in overall antimicrobial activity.
- Eukaryotic Cell Toxicity : There was a significant reduction in toxicity towards human erythrocytes and RAW264.7 macrophages. This suggests that this compound can enhance the therapeutic index of AMPs by lowering cytotoxicity while maintaining antimicrobial efficacy .
| Substitution Pattern | Antimicrobial Activity | Toxicity to Eukaryotic Cells |
|---|---|---|
| 2 D-lysines | Moderate decrease | Significant reduction |
| 3 D-lysines | Moderate decrease | Further reduction |
| 4 D-lysines | Minimal decrease | Marked reduction |
Inhibition of Protein Glycation
This compound has demonstrated potential in inhibiting non-enzymatic glycation of proteins, which is crucial in preventing diabetic complications and aging-related diseases.
Research Findings
In an experimental setup involving human serum albumin incubated with glucose, the presence of this compound resulted in:
- Decreased Glycation : The amount of glucose bound to proteins was significantly reduced (P < 0.05) at higher concentrations of this compound.
- Concentration Dependency : The inhibition effect correlated directly with the concentration of this compound used; higher concentrations yielded greater inhibitory effects .
| This compound Concentration (mmol/L) | Ketoamine Levels (Decreased) |
|---|---|
| 0.25 | Significant |
| 0.5 | Significant |
| 1.0 | Highly significant |
| 2.0 | Most significant |
Therapeutic Applications
The dual capability of this compound in antimicrobial and anti-glycation activities positions it as a promising candidate for therapeutic applications.
Case Study: Anticancer Properties
A recent study highlighted that this compound-modified AMPs exhibited notable anti-proliferative effects against human lung cancer cell lines (H838 and H460). These modifications not only enhanced antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) but also reduced hemolytic activity, indicating a potential for developing new antibacterial and anticancer drugs .
Q & A
Q. What analytical methods are used to differentiate D-Lysine from L-Lysine in experimental settings?
Methodological Answer: this compound and L-Lysine are enantiomers, requiring chiral separation techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cyclodextrin-based columns) is the gold standard, achieving baseline separation based on stereospecific interactions . Nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents (e.g., 2,2,2-trifluoroethanol) can also distinguish enantiomers via distinct chemical shifts in proton or carbon spectra . For validation, researchers should cross-reference retention times (HPLC) or spectral data with pure enantiomer standards and report enantiomeric excess (EE) values to quantify purity .
Q. What are the key biochemical properties of this compound that make it distinct from its enantiomer?
Methodological Answer: this compound lacks biological activity in humans due to stereospecific enzyme recognition. For example, lysine-ketoglutarate reductase and saccharopine dehydrogenase, critical in the lysine degradation pathway, exclusively bind L-Lysine . Researchers must confirm enantiomeric identity using circular dichroism (CD) spectroscopy to detect optical activity differences or conduct enzymatic assays to verify inactivity in metabolic pathways . Stability studies under physiological conditions (e.g., pH 7.4, 37°C) further highlight this compound's resistance to endogenous degradation compared to L-Lysine .
Advanced Research Questions
Q. How can researchers optimize chiral synthesis protocols for this compound to achieve high enantiomeric purity?
Methodological Answer: Chiral synthesis of this compound involves asymmetric catalysis or enzymatic resolution. For chemical synthesis, nickel-catalyzed cross-coupling with chiral ligands (e.g., BINAP) can yield enantiomeric ratios >99:1, validated via HPLC-UV . Enzymatic methods using D-amino acid transaminases require kinetic resolution optimization (e.g., substrate concentration, pH) to minimize racemization. Researchers should employ design of experiments (DoE) to identify critical parameters (temperature, enzyme-substrate ratio) and quantify interactions using response surface methodology (RSM) . Post-synthesis, ultrafiltration or crystallization steps enhance purity, with EE monitored at each stage .
Q. What methodological challenges arise when studying D-L-Lysine's interactions with biological systems, and how can they be addressed?
Methodological Answer: this compound's inertness in mammalian systems complicates mechanistic studies. To investigate its role in bacterial peptidoglycan synthesis (e.g., in E. coli), researchers can use isotopically labeled this compound (e.g., ¹³C or ¹⁵N) and track incorporation via mass spectrometry . For in vitro binding assays (e.g., with D-alanyl-D-alanine ligase), surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities, but controls must exclude L-Lysine contamination . Contradictory findings in literature (e.g., purported weak agonism in glutamate receptors) require rigorous replication with enantiomerically pure samples and validation via knockout models .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities of this compound?
Methodological Answer: Discrepancies often stem from enantiomeric impurities or assay interference. Steps include:
Purity Verification : Re-analyze this compound batches via HPLC and NMR to confirm EE >98% .
Control Experiments : Test L-Lysine in parallel and include negative controls (e.g., D-alanine) to rule off-target effects .
Cross-Platform Validation : Compare results across orthogonal assays (e.g., SPR, ITC, enzymatic activity) to identify platform-specific artifacts .
Systematic Review : Use PRISMA guidelines to synthesize conflicting evidence, highlighting methodological variances (e.g., sample preparation, cell lines) .
Analytical Techniques Comparison Table
Guidelines for Experimental Design
- Feasibility : Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For this compound, prioritize studies on bacterial systems or chiral catalysis to avoid ethical constraints .
- Reproducibility : Document synthesis and purification protocols in Supplementary Information, adhering to Beilstein Journal guidelines for experimental transparency .
- Data Integrity : Use tools like Open Science Framework (OSF) to archive raw spectra, chromatograms, and statistical scripts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
